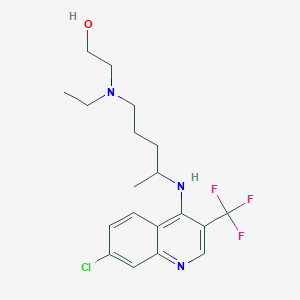

3-Trifluoromethyl Hydroxychloroquine

Descripción

Hydroxychloroquine (HCQ) is a 4-aminoquinoline derivative primarily used for malaria, lupus, and rheumatoid arthritis due to its immunomodulatory and antiviral properties .

Propiedades

Fórmula molecular |

C19H25ClF3N3O |

|---|---|

Peso molecular |

403.9 g/mol |

Nombre IUPAC |

2-[4-[[7-chloro-3-(trifluoromethyl)quinolin-4-yl]amino]pentyl-ethylamino]ethanol |

InChI |

InChI=1S/C19H25ClF3N3O/c1-3-26(9-10-27)8-4-5-13(2)25-18-15-7-6-14(20)11-17(15)24-12-16(18)19(21,22)23/h6-7,11-13,27H,3-5,8-10H2,1-2H3,(H,24,25) |

Clave InChI |

DVMMXAFRGZWAHR-UHFFFAOYSA-N |

SMILES canónico |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1C(F)(F)F)Cl)CCO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using trifluoromethyl trimethylsilane as the trifluoromethylating agent . The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of 3-Trifluoromethyl Hydroxychloroquine can be achieved through continuous-flow synthesis, which offers high yields and scalability. This method involves the nucleophilic substitution of chloropyridines promoted by dimethyl sulfoxide or catalyzed by 3,5-bis(trifluoromethyl)phenol .

Análisis De Reacciones Químicas

Types of Reactions: 3-Trifluoromethyl Hydroxychloroquine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoromethyl trimethylsilane in the presence of a copper catalyst.

Major Products: The major products formed from these reactions include various trifluoromethylated quinoline derivatives, which exhibit enhanced pharmacological activities .

Aplicaciones Científicas De Investigación

3-Trifluoromethyl Hydroxychloroquine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Trifluoromethyl Hydroxychloroquine involves the inhibition of autophagy by targeting autophagy-related proteins such as ribosyldihydronicotinamide dehydrogenase and transport protein Sec23A . It also regulates the expression of proteins involved in cellular metabolic processes, contributing to its therapeutic effects .

Comparación Con Compuestos Similares

Comparison of Hydroxychloroquine with Similar Compounds

The Pre-AndroCoV Trial (–8, 12–13) directly compared HCQ, nitazoxanide, and ivermectin in 585 early-stage COVID-19 patients. Key findings are summarized below:

Table 1: Pharmacological and Clinical Profiles of HCQ, Nitazoxanide, and Ivermectin

Key Findings:

- Efficacy : All three drugs showed similar outcomes in viral clearance, symptom resolution, and prevention of severe outcomes (hospitalization, death) when administered early .

- Safety : HCQ was associated with a higher rate of post-COVID syndrome (2.5%) compared to nitazoxanide (0.2%), while ivermectin had the highest rate (4.5%) .

- Synergy with Azithromycin : HCQ and ivermectin were often combined with azithromycin, which may enhance antiviral effects but raises cardiac risk concerns .

Structural and Functional Comparisons with Chloroquine

HCQ differs from chloroquine by a hydroxyl group, reducing toxicity while retaining antiviral activity. Evidence highlights:

- Lysosomal Trapping : Both HCQ and chloroquine accumulate in lysosomes, but HCQ’s lower pKa (0.28 vs. chloroquine’s 0.35) results in slower cellular uptake and milder side effects .

Emerging Modifications and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.